molecular formula C14H11ClN4O B5512942 N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5512942
M. Wt: 286.71 g/mol
InChI Key: SQUUFTIJRXBSQS-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a furan ring, a triazole ring, and a chlorinated phenyl group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde with 4-amino-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the combination of its structural features, including the triazole ring, furan ring, and chlorinated phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-10-2-3-11(6-13(10)15)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUUFTIJRXBSQS-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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